2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide
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Overview
Description
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene moiety, and a quinoxaline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide typically involves the condensation of 2-fluorobenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate 5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with quinoxalin-6-yl acetamide in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylidene and quinoxaline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction could produce compounds with reduced fluorobenzylidene groups .
Scientific Research Applications
2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of specific kinases or modulation of signaling pathways related to inflammation or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- [(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- N-{2-[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-{[4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
What sets 2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)acetamide apart from similar compounds is its unique combination of a thiazolidine ring, a fluorobenzylidene moiety, and a quinoxaline group. This combination imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H13FN4O3S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C20H13FN4O3S/c21-14-4-2-1-3-12(14)9-17-19(27)25(20(28)29-17)11-18(26)24-13-5-6-15-16(10-13)23-8-7-22-15/h1-10H,11H2,(H,24,26)/b17-9- |
InChI Key |
GYSAFEAUEUCMTH-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=NC=CN=C4C=C3)F |
Origin of Product |
United States |
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